(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine
Overview
Description
(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine is a heterocyclic compound that features a benzothiazine ring fused with an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine can be achieved through several methods. One common approach involves the reaction of o-alkynylphenyl isothiocyanates with phosphites under copper(II)-catalyzed conditions . This method is efficient and provides good yields under mild conditions.
Another method involves the sequential S_N2-S_NAr process, which has been reported to be efficient and cost-effective . This process involves the reaction of 2-fluoro-5-nitrobenzyl bromide with thiourea, followed by treatment with triethylamine in N,N-dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, given their efficiency and high yields.
Chemical Reactions Analysis
Types of Reactions
(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazine derivatives.
Scientific Research Applications
(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of (4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine: Similar structure but with a p-tolyl group instead of an o-tolyl group.
Benzothiazinone derivatives: These compounds share the benzothiazine core and have been studied for their antitubercular properties.
Uniqueness
(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-methylphenyl)-1,4-dihydro-3,1-benzothiazin-2-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-11-6-2-4-8-13(11)16-15-17-14-9-5-3-7-12(14)10-18-15/h2-9H,10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKBTYIEMXMZDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2NC3=CC=CC=C3CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368613 | |
Record name | (4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108288-50-2 | |
Record name | (4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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